ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate is a complex heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 5-methyl group, a 2-phenyl group, and a 3-oxo moiety. The molecule is further functionalized with a piperazine ring linked via a carbonyl group to a 4-oxobutanoate ethyl ester side chain. The ethyl ester group likely enhances solubility, while the pyrazolo-pyridine core may contribute to aromatic stacking interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-3-34-21(31)10-9-20(30)27-11-13-28(14-12-27)23(32)18-15-26(2)16-19-22(18)25-29(24(19)33)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNKBLHIQDPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested that it could inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the cellular environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets.
Comparison with Similar Compounds
Table 1: Comparison with Pyridazine/Isoxazole-Based Analogues
Piperidine-Linked Imidazo-Pyrrolo-Pyrazines ()
Patent compounds 29–32 (e.g., 4-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-4-oxobutanenitrile) share the 4-oxobutanoyl linker but differ in core and terminal groups:
- Core Heterocycle : The target’s pyrazolo-pyridine contrasts with the imidazo-pyrrolo-pyrazine core in patent compounds, which may confer distinct electronic properties and binding affinities.
- Terminal Group: The target’s ethyl ester vs. the patent compounds’ nitrile group impacts metabolic pathways.
Table 2: Comparison with Patent Compounds
Trifluoromethyl-Substituted Pyrazolopyrimidinones ()
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one)) shares a pyrazole-containing core but diverges in substituents and functionalization:
- Substituents : MK85’s trifluoromethyl groups enhance lipophilicity and membrane permeability, whereas the target compound’s phenyl and methyl groups prioritize aromatic interactions.
- Synthetic Route: Both compounds utilize ester intermediates (e.g., ethyl 3-oxopropanoate derivatives), but MK85’s synthesis emphasizes electrophilic substitution, while the target compound employs piperazine coupling .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:
- Temperature : Maintain 50–70°C during coupling reactions to balance reaction rate and byproduct formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification : Flash chromatography (silica gel, 5–10% MeOH/DCM gradient) removes unreacted starting materials .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm core structure (e.g., pyrazolo[4,3-c]pyridine protons at δ 7.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity (>95%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 423.5) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assays on HeLa or DU145 cells, using IC values in the low micromolar range as benchmarks .
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Antimicrobial : Disk diffusion assays against S. aureus and E. coli to compare inhibition zones with standard antibiotics .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Functional Group Variation : Systematically modify the ethyl ester (e.g., replace with methyl ester or carboxylic acid) to assess solubility-bioactivity trade-offs .
- Piperazine Substitution : Introduce substituents (e.g., acetyl or benzyl groups) to evaluate target engagement in kinase inhibition assays .
- Core Modifications : Compare pyrazolo[4,3-c]pyridine analogs with pyrazolo[3,4-d]pyrimidine cores to identify pharmacophore requirements .
Q. How should researchers resolve contradictory data in cytotoxicity studies (e.g., IC variability across cell lines)?
- Methodological Answer :
- Assay Standardization : Use identical cell passage numbers and culture conditions to minimize variability .
- Mechanistic Follow-Up : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to confirm cytotoxicity mechanisms .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of IC differences (e.g., HeLa vs. DU145 results) .
Q. What computational approaches are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2 or EGFR), prioritizing poses with hydrogen bonding to the pyrazolo core .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted ligand-target complexes .
Q. How does ester group substitution influence solubility and in vivo bioavailability?
- Methodological Answer :
- Solubility Testing : Compare logP values (via shake-flask method) of ethyl ester vs. carboxylic acid derivatives .
- Prodrug Strategies : Synthesize methyl ester analogs to evaluate hydrolytic stability in plasma and liver microsomes .
Q. What formulation challenges arise from this compound’s physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
